molecular formula C16H18F3N3O3 B5676233 (1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

(1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5676233
M. Wt: 357.33 g/mol
InChI Key: GXTKVVMWJDMPNZ-MNOVXSKESA-N
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Description

The compound belongs to a class of chemicals with potential relevance in pharmacology and organic chemistry due to their complex molecular structure and functional groups. These compounds are often studied for their unique reactions and properties that can contribute to various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of diazabicyclo nonanone derivatives involves multiple steps, including cyclization and functional group transformations. These processes are designed to construct the bicyclic framework and introduce functional groups at specific positions on the molecule (O’Donnell et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of these compounds often involves X-ray crystallography to determine the stereochemistry and confirm the configuration of the chiral centers. The molecular framework typically includes a bicyclic system with specific substituents contributing to its pharmacological properties (Wu et al., 2015).

Chemical Reactions and Properties

Diazabicyclo nonanone derivatives undergo various chemical reactions, including nucleophilic addition, due to the presence of carbonyl groups. These reactions are significant for further modifications and derivatization of the compound. Their reactivity is influenced by the electronic effects of substituents and the bicyclic structure (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and drug formulation. These properties are determined by the compound's molecular structure and functional groups (Fernández et al., 1995).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical reactions and biological environments. These properties are influenced by the electronic configuration and the presence of functional groups (Khurana et al., 2014).

properties

IUPAC Name

(1R,5S)-6-methyl-3-[2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3/c1-20-11-5-4-10(14(20)24)7-22(8-11)13(23)9-21-6-2-3-12(15(21)25)16(17,18)19/h2-3,6,10-11H,4-5,7-9H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTKVVMWJDMPNZ-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H](C1=O)CN(C2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

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